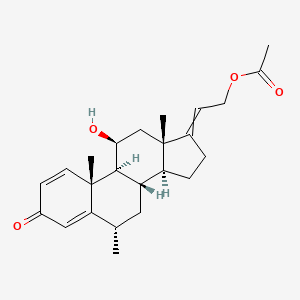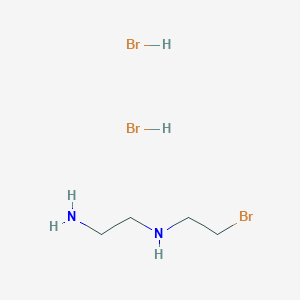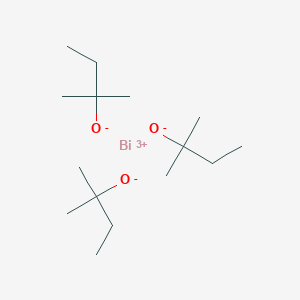
Tris(tert-amyloxy) bismuth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tert-amyloxy) bismuth, also known as TTB, is a bismuth-containing compound that has been widely studied in recent years due to its potential applications in various fields such as catalysis, medicine, and materials science. It is a white, crystalline solid that is soluble in organic solvents. Its molecular formula is C15H33BiO3 and it has a molecular weight of 470.40 g/mol .
Molecular Structure Analysis
The molecular structure of Tris(tert-amyloxy) bismuth is represented by the formula C15H33BiO3 . The InChI representation of the molecule isInChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 . Physical And Chemical Properties Analysis
Tris(tert-amyloxy) bismuth has a molecular weight of 470.40 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 470.22337 g/mol . Its Topological Polar Surface Area is 69.2 Ų .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
“Tris(tert-amyloxy) bismuth” is a type of organic compound of bismuth. These compounds have been used in the synthesis of various other organic compounds . The bismuth atom in these compounds can directly be bound to one, two, three, four, five, or six organic radicals .
Fine Organic Synthesis
Since the discovery in 1975 of the possibility of using organic compounds of bismuth in fine organic synthesis , the number of publications devoted to the development of the synthesis methods and studying the reactivity and structural features of the organic bismuth derivatives has significantly been increased .
Medicine
Bismuth-based compounds, including “Tris(tert-amyloxy) bismuth”, have numerous biomedical applications . They are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .
Treatment of Viral Infections
Recently, the medicinal application of bismuth-based compounds was extended to potential treatments of viral infection .
Multidrug Resistant Microbial Infections
Bismuth-based compounds have shown potential in treating multidrug resistant microbial infections .
Cancer Treatment
There is ongoing research into the use of bismuth-based compounds in cancer treatment .
Imaging, Drug Delivery, and Biosensing
Bismuth-based compounds have also been used in imaging, drug delivery, and biosensing .
Nanotechnology
Studies of nanosized forms of bismuth-containing materials have recently expanded towards biomedicine . This is due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity .
Safety and Hazards
Direcciones Futuras
There is a growing interest in developing new bismuth compounds and approaches to overcome challenges such as limited bioavailability in physiological environments . The knowledge acquired by mechanistic studies of bismuth drugs led to the discovery of UreG as a new target for the development of urease inhibitors . Bismuth drugs could be repurposed together with clinically used antibiotics as a cotherapy to cope with the current antimicrobial resistance crisis .
Mecanismo De Acción
Target of Action
Bismuth-based drugs have been primarily used to treat ulcers caused byHelicobacter pylori and other gastrointestinal ailments .
Mode of Action
It’s known that bismuth compounds exhibit antibacterial properties and have a synergistic activity when combined with antibiotics, making them ideal for multiple therapy regimens and overcoming bacterial resistance .
Biochemical Pathways
It’s known that bismuth compounds can inhibit the growth ofH. pylori . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .
Result of Action
It’s known that bismuth compounds can be effective against tumoral cells, leishmaniasis, fungi, and viruses .
Propiedades
IUPAC Name |
bismuth;2-methylbutan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H11O.Bi/c3*1-4-5(2,3)6;/h3*4H2,1-3H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVTYUXJVLNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)[O-].CCC(C)(C)[O-].CCC(C)(C)[O-].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tert-amyloxy) bismuth | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

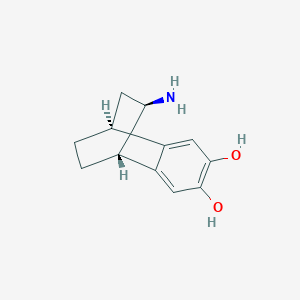



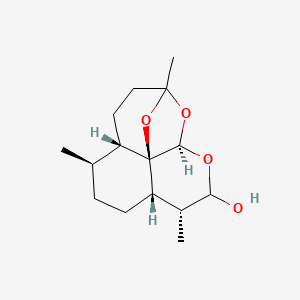
![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)
